molecular formula C11H14O3 B182885 Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate CAS No. 149490-75-5

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B182885
CAS No.: 149490-75-5
M. Wt: 194.23 g/mol
InChI Key: QMLRGHYMXKKBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoic acid and features a hydroxy group on the phenyl ring and a methyl ester functional group

Mechanism of Action

Target of Action

It is known that similar compounds are often involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Compounds of similar structure have been known to participate in the suzuki–miyaura coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that similar compounds can be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the presence of methyl groups can increase the intestinal metabolic stability and absorption of polyphenols , which may be relevant to this compound. The compound has a boiling point of 358.0±27.0C at 760 mmHg and a melting point of 62-66C .

Result of Action

Similar compounds have been known to modulate plant growth and root system architecture .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. For instance, similar compounds have been shown to function as nitrification inhibitors in soil, reducing nitrogen loss by suppressing soil nitrification . Additionally, the stability of similar compounds can be influenced by factors such as air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl chloroformate and 3-hydroxyphenylacetic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.

Major Products Formed

    Oxidation: 3-hydroxyphenylacetic acid or 3-oxophenylacetic acid.

    Reduction: Methyl 2-(3-hydroxyphenyl)-2-methylpropanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with an additional hydroxy group on the propanoate chain.

    3-Hydroxyphenylacetic acid: Lacks the ester group but shares the hydroxyphenyl moiety.

    Methyl 3-hydroxybenzoate: Similar ester functionality but with a different aromatic ring structure.

Uniqueness

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLRGHYMXKKBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The ester from Step 2 (29.1 g, 140 mmol) was dissolved in CH2Cl2 (170 mL) and cooled to −65° C. The reaction was treated with a 1.0 M solution of boron tribromide in CH2Cl2 (180 mL, 180 mmol). The reaction was stirred at −65° C. for 1.6 hours, then the cooling bath was removed and the reaction was warmed to room temperature. The reaction was added to ice water and the layers were separated. The organic layer was concentrated in vacuo, dissolved in ethyl acetate, washed with saturated NaHCO3, brine, dried over MgSO4 and concentrated in vacuo, to give methyl 2-(3-hydroxyphenyl)-2-methylpropionate as a brown oil (10.6 g, 42%): 1H NMR (CDCl3/300 MHz) 7.19 (m, 1H), 6.90 (d, 1H, J=7.9 Hz), 6.84 (m, 1H), 6.75 (d, 1H, J=8.1 Hz), 3.66 (s, 3H), 1.56 (s, 6H). The saturated NaHCO3 layer was acidified with concentrated HCl, extracted with ethyl acetate washed with the, dried over MgSO4 and concentrated in vacuo, to give 2-(3-hydroxyphenyl)-2-methylpropionic acid as a brown oil (15.8 g, 42%): 1H NMR (CDCl3/300 MHz) 7.20 (m, 1H), 6.97 (dd, 1H, J=7.9 Hz, 0.8 Hz), 6.88 (m, 1H), 6.75 (dd, 1H, J=8.1 Hz, 0.8 Hz), 1.57 (s, 6H).
Name
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.